molecular formula C18H24Cl2N2 B12803483 Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N',N'-dimethyl-N-phenyl-, hydrochloride CAS No. 95167-71-8

Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N',N'-dimethyl-N-phenyl-, hydrochloride

Cat. No.: B12803483
CAS No.: 95167-71-8
M. Wt: 339.3 g/mol
InChI Key: ZUEGNDNAZMRTOA-UHFFFAOYSA-N
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Description

Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a p-chloro-alpha-methylbenzyl group, dimethyl groups, and a phenyl group attached to an ethylenediamine backbone. The hydrochloride form of this compound enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride typically involves multiple steps. One common method starts with the reaction of p-chloro-alpha-methylbenzyl chloride with ethylenediamine under basic conditions to form the intermediate product. This intermediate is then reacted with dimethylamine and phenyl isocyanate to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the p-chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antihistamine or anticholinergic agent.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The p-chloro-alpha-methylbenzyl group and the dimethyl groups contribute to its binding affinity and specificity. The compound can influence various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethylenediamine, N-(p-chlorobenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride
  • Ethylenediamine, N-(p-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride
  • Ethylenediamine, N-(p-fluoro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride

Uniqueness

Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride is unique due to the presence of the p-chloro-alpha-methylbenzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding interactions, making it a valuable compound for various applications.

Properties

CAS No.

95167-71-8

Molecular Formula

C18H24Cl2N2

Molecular Weight

339.3 g/mol

IUPAC Name

2-[N-[1-(4-chlorophenyl)ethyl]anilino]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C18H23ClN2.ClH/c1-15(16-9-11-17(19)12-10-16)21(14-13-20(2)3)18-7-5-4-6-8-18;/h4-12,15H,13-14H2,1-3H3;1H

InChI Key

ZUEGNDNAZMRTOA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N(CC[NH+](C)C)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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